molecular formula C13H12Cl2N2O4S2 B2671342 2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 344264-37-5

2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate

Cat. No.: B2671342
CAS No.: 344264-37-5
M. Wt: 395.27
InChI Key: QTRCSMHRDCKPIZ-UHFFFAOYSA-N
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Description

2-[(2,3-Dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is a sulfamate derivative featuring a thiophene ring substituted with a 2,3-dichloroanilino carbonyl group.

Properties

IUPAC Name

[2-[(2,3-dichlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O4S2/c1-17(2)23(19,20)21-10-6-7-22-12(10)13(18)16-9-5-3-4-8(14)11(9)15/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRCSMHRDCKPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the dichloroaniline derivative. This is followed by the introduction of the thienyl group and the final attachment of the dimethylsulfamate moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroaniline moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Differences
2-[(3-Chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate C₁₃H₁₃ClN₂O₄S₂ 360.8 3-chloroanilino, thienyl 344264-04-6 Single chlorine on anilino; lower molecular weight
4-[(2,3-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate C₁₅H₁₄Cl₂N₂O₄S 389.3 2,3-dichloroanilino, phenyl 79603-69-3 Phenyl ring instead of thienyl; higher lipophilicity (XLogP3: 3.5)
5-Chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate C₁₅H₁₃Cl₃N₂O₄S 423.7 3,4-dichloroanilino, 5-chloro phenyl 400080-37-7 Additional chlorine on phenyl ring; higher molecular weight and steric hindrance
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Chlorinated phthalimide core Not provided Phthalimide backbone; used in polymer synthesis

Key Observations :

Halogen Substitution: The position and number of chlorine atoms on the anilino group significantly influence molecular weight and bioactivity. For example, 2,3-dichloro substitution (as in CAS 79603-69-3) increases lipophilicity compared to mono-chloro analogs (CAS 344264-04-6) .

Aromatic Ring Variations :

  • Replacing the thienyl ring (in the target compound) with a phenyl ring (CAS 79603-69-3) alters electronic properties. Thienyl rings may confer better π-π stacking interactions in biological systems, whereas phenyl rings are more lipophilic .

Functional Group Impact: The sulfamate group (-N,N-dimethylsulfamate) is conserved across all analogs, suggesting a shared mechanism of action or stability profile. However, the carbonyl linkage to the anilino group may influence hydrolytic stability .

Research Findings and Implications

  • Synthetic Challenges: The synthesis of halogenated sulfamates often requires precise control of reaction conditions to avoid dehalogenation or side reactions.
  • Biological Relevance: While direct data on the target compound are absent, structurally related dichloroanilino derivatives (e.g., diclofenac analogs) exhibit anti-inflammatory and antimicrobial activities. The 2,3-dichloro substitution pattern may enhance target binding affinity compared to mono-chloro derivatives .
  • Stability and Solubility : Thienyl-containing sulfamates (e.g., CAS 344264-04-6) may exhibit better aqueous solubility than phenyl analogs due to the sulfur atom’s polarizability. However, this remains speculative without experimental data .

Biological Activity

2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is a synthetic compound with potential biological activity, particularly in the field of cancer research. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C13H12Cl2N2O4S2
  • Molecular Weight : 395.28 g/mol
  • CAS Number : 338794-08-4
  • Purity : >90%

The biological activity of this compound primarily revolves around its ability to interact with cellular mechanisms that lead to apoptosis in cancer cells. The following mechanisms have been identified:

  • Inhibition of Tubulin Polymerization : Similar to other anticancer agents, this compound may inhibit the polymerization of tubulin, disrupting the mitotic spindle formation and leading to cell cycle arrest in cancerous cells .
  • Targeting Specific Cell Lines : Studies have indicated that this compound exhibits selective cytotoxicity towards specific cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma), while showing reduced toxicity towards non-tumorigenic cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : In vitro assays demonstrated that this compound showed significant cytotoxic effects against A549 and HeLa cell lines, with higher efficacy observed in A549 cells .
  • Mechanistic Insights : The compound's mechanism was further elucidated through immunostaining studies which showed perinuclear localization in tumor cells, suggesting a targeted approach to disrupt cellular processes critical for tumor growth .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other compounds with similar structures:

Compound NameTarget Cell LinesCytotoxicityMechanism of Action
This compoundA549, HeLaHighInhibition of tubulin polymerization
Complex 6 (related compound)A549, HeLaModerateDNA crosslinking
CisplatinVariousHighDNA crosslinking

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate?

Answer:
Synthesis typically involves coupling 2,3-dichloroaniline with a thiophene-based sulfamate precursor. A multistep approach may include:

  • Acylation : Reacting 2,3-dichloroaniline with a carbonyl chloride derivative of thiophene.
  • Sulfamation : Introducing the dimethylsulfamate group via nucleophilic substitution using dimethylsulfamoyl chloride under anhydrous conditions.
    Characterization requires:
  • Single-crystal X-ray diffraction (XRD) for structural confirmation, leveraging programs like SHELXL for refinement .
  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.

Basic: How does the electronic nature of the 2,3-dichloroanilino group influence the compound’s solubility and reactivity?

Answer:
The electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic reactions. Solubility is typically poor in polar solvents due to the hydrophobic thienyl and dichloroanilino moeties. Researchers should:

  • Use polar aprotic solvents (e.g., DMF, DMSO) for reactions.
  • Employ HPLC-grade acetonitrile for analytical studies, as evidenced by deuterated analogs in similar compounds .

Advanced: What strategies are effective for resolving contradictions in bioactivity data across different studies?

Answer:
Contradictions may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Mitigation strategies include:

  • Cross-validation : Replicate experiments using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Purity analysis : Use HPLC-DAD/ELSD to confirm compound integrity .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values to account for concentration-dependent effects, as seen in fenamate SAR studies .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., ion channels or enzymes).
  • MD simulations : Assess stability of ligand-receptor complexes over time, leveraging structural data from related NSAID derivatives .
  • QSAR studies : Correlate electronic descriptors (e.g., Hammett constants) with bioactivity, inspired by fenamate SAR methodologies .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix interference : Use solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/tissue.
  • Detection limits : Optimize LC-MS/MS with deuterated internal standards (e.g., diclofenac-d₄) to enhance sensitivity .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), LOQ (≤10 ng/mL), and recovery (85–115%).

Advanced: How does the thienyl-sulfamate moiety affect metabolic stability compared to benzoic acid derivatives?

Answer:
The sulfamate group may reduce susceptibility to glucuronidation, a common metabolic pathway for NSAIDs. Comparative studies should:

  • Use microsomal stability assays (human/rat liver microsomes).
  • Analyze metabolites via LC-QTOF-MS , referencing protocols for diclofenac derivatives .

Advanced: What crystallographic techniques are optimal for resolving polymorphism in this compound?

Answer:

  • Powder XRD : Screen for polymorphs under varying crystallization conditions (solvent, temperature).
  • SHELXL refinement : Resolve disorder in crystal lattices, particularly around the dichloroanilino group .
  • Thermal analysis : Pair with DSC/TGA to correlate polymorphic forms with thermal stability.

Advanced: How can in vitro toxicity assays guide the design of safer analogs?

Answer:

  • MTT assays : Assess cytotoxicity in hepatocyte (e.g., HepG2) or renal (e.g., HEK293) cell lines.
  • Reactive oxygen species (ROS) detection : Link oxidative stress to structural features (e.g., chlorine substituents).
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to evaluate mechanistic toxicity.

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